(S)-(-)-1,1,2-Triphenylethane-1,2-diol
(S)-(-)-1,1,2-Triphenylethane-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
108998-83-0
VCID:
VC0104574
InChI:
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
SMILES:
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Molecular Formula:
C20H18O2
Molecular Weight:
290.4 g/mol
(S)-(-)-1,1,2-Triphenylethane-1,2-diol
CAS No.: 108998-83-0
Reference Standards
VCID: VC0104574
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
CAS No. | 108998-83-0 |
---|---|
Product Name | (S)-(-)-1,1,2-Triphenylethane-1,2-diol |
Molecular Formula | C20H18O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | (2S)-1,1,2-triphenylethane-1,2-diol |
Standard InChI | InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1 |
Standard InChIKey | GWVWUZJOQHWMFB-IBGZPJMESA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Synonyms | (2S)-1,1,2-Triphenyl-1,2-ethanediol |
PubChem Compound | 7000031 |
Last Modified | Nov 11 2021 |
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